molecular formula C20H17FN2O3S B3453196 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide

Cat. No.: B3453196
M. Wt: 384.4 g/mol
InChI Key: IALFCAIBBVWIDU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide typically involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline to form the intermediate sulfonamide. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide involves its role as an electrophilic fluorinating agent. The compound reacts with nucleophilic sites on target molecules, transferring the fluorine atom to the substrate. This reaction often occurs at active sites of enzymes, leading to the formation of stable enzyme-fluorine complexes that inhibit enzyme activity . The molecular targets include serine residues in proteases, where the fluorine atom forms a covalent bond with the hydroxyl group of the serine .

Comparison with Similar Compounds

Comparison: 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide is unique due to the presence of both a fluorine atom and an acetamide group, which enhances its reactivity and specificity as a fluorinating agent. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALFCAIBBVWIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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